![molecular formula C14H14N2O5 B2647521 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)isoxazole-5-carboxamide CAS No. 2034242-21-0](/img/structure/B2647521.png)
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)isoxazole-5-carboxamide
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Overview
Scientific Research Applications
Antibacterial Agents
This compound has been synthesized as a derivative of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides, which have shown potent antibacterial activity . These compounds have been found to be effective against various Gram-negative and Gram-positive bacterial strains .
Enzyme Inhibitors
The synthesized derivatives of this compound have been screened for their inhibitory activity against lipoxygenase enzyme . They exhibited moderate to weak inhibition of this enzyme .
Biofilm Inhibition
This compound has shown significant potential in inhibiting bacterial biofilm growth. It was found to be the best antibacterial agent against B. subtilis, with 60.04% bacterial biofilm growth inhibition .
Antiviral Agents
Sulfonamides, which are medicinally active compounds known as inhibitors of proteases, are widely used in antiviral medications . As this compound is a derivative of sulfonamides, it may also have potential antiviral applications.
Antimigraine Agents
Sulfonamides are also used in antimigraine medications . Therefore, this compound could potentially be used in the treatment of migraines.
Antidiuretic Agents
Sulfonamides are used in antidiuretic medications . This suggests that this compound could have potential applications in the treatment of conditions that require antidiuretic medications.
Organic Synthesis
Sulfonamides can be used in organic synthesis reactions to produce dendrimers . This compound, being a derivative of sulfonamides, could potentially be used in similar reactions.
Ligands for Catalysts
Sulfonamides can act as ligands for catalysts of asymmetrical reactions . This suggests that this compound could potentially be used as a ligand in such reactions.
Future Directions
properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c17-10(8-15-14(18)12-3-4-16-21-12)9-1-2-11-13(7-9)20-6-5-19-11/h1-4,7,10,17H,5-6,8H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGSNEODICZJME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CC=NO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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